molecular formula C15H9ClN2O2S B13651002 3-Chloro-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

3-Chloro-1-(phenylsulfonyl)-1H-indole-6-carbonitrile

Cat. No.: B13651002
M. Wt: 316.8 g/mol
InChI Key: VDEHAFYLQKVOSU-UHFFFAOYSA-N
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Description

3-Chloro-1-(phenylsulfonyl)-1H-indole-6-carbonitrile: is an organic compound with a complex structure that includes a chloro group, a phenylsulfonyl group, and a carbonitrile group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(phenylsulfonyl)-1H-indole-6-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorination of an indole derivative followed by the introduction of the phenylsulfonyl group and the carbonitrile group under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-(phenylsulfonyl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-Chloro-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(phenylsulfonyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    3-Chloro-1-(phenylsulfonyl)-1H-indole: Similar in structure but lacks the carbonitrile group.

    1-(Phenylsulfonyl)-1H-indole-6-carbonitrile: Similar but lacks the chloro group.

    3-Chloro-1H-indole-6-carbonitrile: Similar but lacks the phenylsulfonyl group.

Uniqueness: 3-Chloro-1-(phenylsulfonyl)-1H-indole-6-carbonitrile is unique due to the presence of all three functional groups (chloro, phenylsulfonyl, and carbonitrile) attached to the indole ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H9ClN2O2S

Molecular Weight

316.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-chloroindole-6-carbonitrile

InChI

InChI=1S/C15H9ClN2O2S/c16-14-10-18(15-8-11(9-17)6-7-13(14)15)21(19,20)12-4-2-1-3-5-12/h1-8,10H

InChI Key

VDEHAFYLQKVOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)Cl

Origin of Product

United States

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